molecular formula C15H20N4O3 B2967722 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1286721-76-3

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide

Cat. No. B2967722
CAS RN: 1286721-76-3
M. Wt: 304.35
InChI Key: KDHBBLJSCSMZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of this compound and similar derivatives have been a focal point of research, aiming to explore novel synthetic routes and to understand their structural and chemical properties. The study on organic photochemical reactions, including the photoreactions of N,N-dimethylpyruvamide, sheds light on the synthetic pathways that could potentially be applied to related compounds, offering insights into their chemical behavior under various conditions (Shima et al., 1984).

Biological Activity and Pharmacokinetics

Research into the pharmacokinetics and biological activities of compounds with similar structures has provided valuable information on their potential therapeutic applications. For instance, the antitumor activity and pharmacokinetics of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one in mice have been extensively studied, highlighting the compound's efficacy against various murine tumors and its potential as an alternative to existing treatments (Stevens et al., 1987).

Receptor Binding and Selectivity

The selectivity and potency of compounds acting as agonists or antagonists at specific receptors have been a significant area of research. The characterization of medetomidine as an alpha 2-adrenoceptor agonist offers insights into the selectivity and specificity of receptor binding, which can be crucial for understanding the biological activities of structurally related compounds (Virtanen et al., 1988).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel derivatives for antimicrobial and antifungal activities have been explored, with studies demonstrating the potential of certain compounds in treating bacterial and fungal infections. For example, research on pyrazoline and pyrazole derivatives has shown significant antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds (Hassan, 2013).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-10-4-7-15(21)19(17-10)9-8-16-14(20)6-5-13-11(2)18-22-12(13)3/h4,7H,5-6,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHBBLJSCSMZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCNC(=O)CCC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide

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